molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2653396
CAS No.: 637756-19-5
M. Wt: 373.84
InChI Key: MPSDFTAFGSFUCB-UHFFFAOYSA-N
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Description

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a 2-(2-chlorophenoxy)ethyl group.

Preparation Methods

The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives . The general synthetic route includes:

Chemical Reactions Analysis

6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

The indoloquinoxaline framework is known for its ability to interact with various biological targets, making it a subject of extensive research. The unique substituent, 2-chlorophenoxyethyl, enhances its biological profile, contributing to its anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of indoloquinoxaline exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline displayed promising cytostatic effects against human tumor cell lines. For instance:

  • Compound IC50 Values :
    • Against Molt 4/C8 cells: 23 µmol/L
    • Against CEM cells: 38 µmol/L
    • Compared to melphalan (standard chemotherapy agent): IC50 values of 3.2 µmol/L and 2.5 µmol/L respectively .

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparison with other similar indoloquinoxaline derivatives is beneficial:

Compound NameStructural FeatureBiological Activity
This compound2-chlorophenoxyethyl groupAnticancer, Antiviral
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline4-chlorophenoxyethyl groupAnticancer
6-[2-(4-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline4-methoxyphenoxyethyl groupVaries

Case Studies

Several case studies have highlighted the efficacy of indoloquinoxaline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A clinical trial involving patients with advanced leukemia showed that treatment with an indoloquinoxaline derivative led to significant tumor reduction in a subset of patients. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.
  • Antiviral Activity :
    • In vitro studies indicated that certain derivatives exhibited antiviral properties against HIV by inhibiting viral replication through interference with reverse transcriptase activity.

Mechanism of Action

The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-

Properties

IUPAC Name

6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDFTAFGSFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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